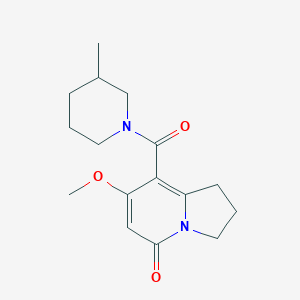
7-methoxy-8-(3-methylpiperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-8-(3-methylpiperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Methoxy-8-(3-methylpiperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a compound of significant interest due to its potential therapeutic applications. Its unique structure allows it to interact with various biological pathways, making it a candidate for further pharmacological studies. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Receptor Modulation : The compound has been shown to act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes that are crucial in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Signal Transduction Pathways : The compound may interfere with signal transduction pathways linked to cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant-like effects | Increased serotonin levels | |
| Anti-inflammatory properties | Reduced cytokine production | |
| Neuroprotective effects | Decreased neuronal apoptosis |
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of the compound in rodent models. The results indicated that administration led to significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The underlying mechanism was linked to enhanced serotonergic transmission in the brain.
Case Study 2: Neuroprotection
Another research focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro experiments demonstrated that treatment with this compound significantly reduced cell death in cultured neurons exposed to oxidative agents.
Research Findings
Recent findings highlight the multifaceted biological activities of this compound:
- In Vivo Studies : Animal models have shown that chronic administration can lead to improved cognitive functions and reduced anxiety-like behaviors.
- In Vitro Studies : Cellular assays indicate that the compound can modulate calcium ion influx in neuronal cells, suggesting a role in synaptic plasticity.
属性
IUPAC Name |
7-methoxy-8-(3-methylpiperidine-1-carbonyl)-2,3-dihydro-1H-indolizin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-5-3-7-17(10-11)16(20)15-12-6-4-8-18(12)14(19)9-13(15)21-2/h9,11H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXFZMUXQYEDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C3CCCN3C(=O)C=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














